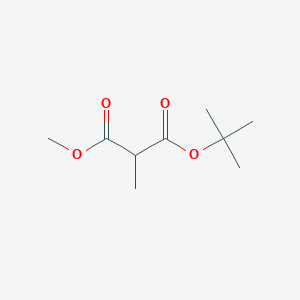
2,4-Difluoro-5-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)pyrimidine involves the use of 5-Trifluoromethyluracil and phosphorous oxychloride . The reaction is maintained under a nitrogen atmosphere, and diisopropylethylamine is added dropwise over 15 minutes at such a rate that the internal temperature of the reaction reaches 85-90° C .Molecular Structure Analysis
The molecular formula of this compound is C7H3F5N2. The molecular weight is 216.98 .Chemical Reactions Analysis
2,4-Dichloro-5-trifluoromethylpyrimidine is a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors .Physical And Chemical Properties Analysis
This compound is a white liquid or solid . It has a refractive index of 1.475 and a density of 1.609 g/mL at 25 °C .Applications De Recherche Scientifique
OLEDs and Photophysical Properties
- A study by Chih‐Hao Chang et al. (2013) explored the use of pyrimidine chelates, including those derived from 2,4-Difluoro-5-(trifluoromethyl)pyrimidine, in synthesizing a new class of heteroleptic Ir(III) metal complexes. These complexes showed potential for high-performance sky-blue- and white-emitting OLEDs (Organic Light-Emitting Diodes).
Structural and Reaction Studies
- K. D. Bunker et al. (2010) characterized 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, a structural isomer derived from this compound, to understand its bonding and molecular structure (Bunker et al., 2010).
Functionalization and Synthesis
- M. Schlosser, O. Lefebvre, and L. Ondi (2006) discussed the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. They explored the stability and reactivity of 5-pyrimidyllithium species when flanked by electron-withdrawing groups like trifluoromethyl (Schlosser et al., 2006).
Synthesis of Ethers
- The synthesis of pyrimidine methyl and polyfluoroalkyl ethers was achieved by O. D. Gupta, R. L. Kirchmeier, and J. Shreeve (2000), utilizing 5-(trifluoromethyl)uracil. This process is significant for producing various ethers with potential applications in chemistry and pharmaceuticals (Gupta et al., 2000).
Antitumor Activity
- E. Grivsky et al. (1980) synthesized a compound with 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing potential antitumor activity. This study highlights the therapeutic potential of compounds derived from this compound (Grivsky et al., 1980).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives are generally involved in the synthesis of DNA and RNA, and they can inhibit or enhance the activity of certain enzymes, thereby affecting cellular functions .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence various biochemical pathways, including nucleotide synthesis and metabolism .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (21698) and density (1609 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYCPKOAGWDZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265376 | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153600-17-0 | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153600-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloro-7-fluorobenzo[d]isoxazole](/img/structure/B3338866.png)


![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)




